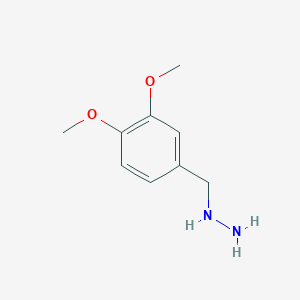

(3,4-Dimethoxybenzyl)hydrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPDODKNJXUWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159200 | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-85-3 | |

| Record name | [(3,4-Dimethoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (3,4-Dimethoxybenzyl)hydrazine from Veratraldehyde

Abstract

(3,4-Dimethoxybenzyl)hydrazine is a valuable substituted benzylhydrazine intermediate, frequently utilized as a building block in the synthesis of pharmacologically active molecules. Its structural motif is present in compounds explored for a range of therapeutic applications. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from the readily available starting material, veratraldehyde. The primary synthetic route detailed is a two-step, one-pot reductive amination, which involves the formation of a hydrazone intermediate followed by its in-situ reduction. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, outlines critical safety considerations, and specifies methods for product characterization, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

The synthesis of substituted hydrazines is a cornerstone of medicinal chemistry, providing access to a wide array of molecular scaffolds. The dimethoxybenzyl moiety, in particular, is a key pharmacophore in numerous biologically active compounds.[1] The target molecule, this compound, is synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde), an inexpensive and stable starting material derived from vanillin.

The chosen synthetic strategy is a reductive amination . This robust and widely-used method proceeds in two sequential mechanistic steps:

-

Nucleophilic Addition & Dehydration: Reaction of the aldehyde carbonyl group with hydrazine to form a (3,4-dimethoxybenzylidene)hydrazone intermediate.

-

Reduction: Selective reduction of the hydrazone's carbon-nitrogen double bond (C=N) to a single bond, yielding the final hydrazine product.

This approach is favored for its efficiency, often allowing the entire sequence to be performed in a single reaction vessel ("one-pot"), which minimizes handling and improves overall yield.

Visualized Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Core Mechanism: A Tale of Two Steps

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process hinges on the distinct reactivity of the carbonyl group and the resulting hydrazone.

Step 1: Hydrazone Formation

The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of veratraldehyde.[2][3] This is a classic nucleophilic addition reaction. The resulting tetrahedral intermediate, a hemiaminal analog, is unstable and readily eliminates a molecule of water. This dehydration step is often facilitated by a slightly acidic or basic medium and drives the equilibrium towards the formation of the stable C=N double bond of the hydrazone.

Step 2: Hydrazone Reduction

The formed hydrazone is then reduced to the target hydrazine. For this transformation, a hydride-based reducing agent such as sodium borohydride (NaBH₄) is an excellent choice. It is cost-effective, easy to handle, and sufficiently potent to reduce the polar C=N bond of the hydrazone while being mild enough not to reduce the aromatic ring. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbon atom of the C=N bond, followed by protonation of the nitrogen atom by the solvent (typically an alcohol like ethanol or methanol).

The deliberate choice of NaBH₄ is a key aspect of this protocol's integrity. While stronger agents like lithium aluminum hydride (LAH) would also accomplish the reduction, they are less selective and dangerously reactive with protic solvents, necessitating anhydrous conditions and more stringent handling. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) are often used for one-pot reductive aminations because they preferentially reduce the protonated iminium ion over the starting aldehyde.[4][5] However, for this specific synthesis where hydrazone formation is rapid, the sequential addition of the more economical NaBH₄ in the same pot provides an optimal balance of efficiency, cost, and safety.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| Veratraldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 10.0 g (60.2 mmol) |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 1.2 | 3.76 mL (72.2 mmol) |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 | 3.42 g (90.4 mmol) |

| Ethanol (Absolute) | C₂H₅OH | - | - | 200 mL |

| Hydrochloric Acid (conc.) | HCl | - | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |

| Deionized Water | H₂O | - | - | For work-up |

Step-by-Step Procedure

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stir plate.

-

Aldehyde Dissolution: Add veratraldehyde (10.0 g, 60.2 mmol) and absolute ethanol (150 mL) to the flask. Stir until all the solid has dissolved.

-

Hydrazine Addition: While maintaining the temperature at 0-5 °C, slowly add hydrazine hydrate (3.76 mL, 72.2 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate of the hydrazone may form.

-

Hydrazone Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the hydrazone intermediate.

-

Preparation for Reduction: Re-cool the reaction mixture to 0-5 °C using the ice-water bath.

-

Reduction: Carefully add sodium borohydride (3.42 g, 90.4 mmol) to the suspension in small portions over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution. The reaction mixture should become clear as the hydrazone is reduced and dissolves.

-

Completion of Reduction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 3 hours.

-

Reaction Quench: Cool the flask again in an ice bath. Very slowly and carefully, add 50 mL of deionized water to quench the reaction and destroy any excess sodium borohydride. Vigorous gas evolution will occur.

-

Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator under reduced pressure.

-

Product Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Isolation as Hydrochloride Salt: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a free base (an oil or low-melting solid). Dissolve this residue in a minimal amount of cold ethyl acetate and slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt of the product will precipitate as a white solid.[6] Causality: Converting the hydrazine to its hydrochloride salt enhances its stability and simplifies handling, as the salt is typically a stable, crystalline solid.

-

Final Purification: Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield pure this compound hydrochloride.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

Hydrazine Hydrate: This substance is highly corrosive, acutely toxic by all routes of exposure, and a suspected carcinogen.[7][8][9] It can cause severe skin burns and eye damage.[7] All handling must occur within a certified fume hood.[8] Personal protective equipment must include, at a minimum, nitrile gloves, a lab coat, and chemical splash goggles.[8]

-

Sodium Borohydride: While less hazardous than LAH, NaBH₄ is a flammable solid that reacts with water, acids, and protic solvents to release flammable hydrogen gas. Additions to the reaction and the quenching step must be performed slowly and with adequate cooling to control the rate of gas evolution.

-

Work Environment: Ensure the work area is well-ventilated.[10] An emergency safety shower and eyewash station must be immediately accessible.[10] All waste containing hydrazine must be collected and disposed of as hazardous waste according to institutional guidelines.

Product Characterization

Verifying the identity and purity of the final product is a critical final step. The following data are expected for this compound hydrochloride.

-

Physical Appearance: White to off-white crystalline solid.[6]

-

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

-

δ ~10.5-9.0 (broad s, 3H, -NH-NH₃⁺)

-

δ ~7.0-6.8 (m, 3H, Ar-H)

-

δ ~4.1 (s, 2H, Ar-CH₂-)

-

δ ~3.75 (s, 6H, 2 x -OCH₃)

-

-

¹³C NMR Spectroscopy (DMSO-d₆, 101 MHz):

-

δ ~149.0, 148.5 (Ar-C-O)

-

δ ~127.0 (Ar-C)

-

δ ~120.5, 112.0, 111.5 (Ar-CH)

-

δ ~55.5 (-OCH₃)

-

δ ~52.0 (Ar-CH₂)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₉H₁₅N₂O₂⁺ [M+H]⁺: 183.1128

-

Found: 183.1130

-

-

Infrared Spectroscopy (FTIR, KBr Pellet):

-

~3200-2800 cm⁻¹ (broad, N-H stretch of ammonium salt)

-

~2950 cm⁻¹ (C-H stretch, aliphatic)

-

~1610, 1520 cm⁻¹ (C=C stretch, aromatic)

-

~1270, 1030 cm⁻¹ (C-O stretch, ether)

-

References

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

-

Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Advances, 8(18), 9934–9938. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

Various Authors. (2020). What happens when aldehyde reacts with hydrazine? Quora. [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. Organic Syntheses Procedure. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound hydrochloride | 3903-96-6 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. arxada.com [arxada.com]

Introduction: A Versatile Synthon in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (3,4-Dimethoxybenzyl)hydrazine

This compound, also known as veratrylhydrazine, is a substituted benzylhydrazine that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydrazine moiety appended to a dimethoxy-substituted aromatic ring, provides a unique combination of nucleophilicity and spectroscopic tractability. The 3,4-dimethoxy substitution pattern is a common feature in numerous biologically active natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications. The content is tailored for researchers and drug development professionals who require a practical, in-depth understanding of this valuable chemical building block. Hydrazine derivatives are known to be susceptible to oxidation, and proper handling and storage are crucial for maintaining their integrity.[1]

Core Physicochemical Properties

The fundamental properties of this compound are critical for its effective use in synthesis, dictating choices of solvents, reaction conditions, and purification strategies. The data presented below has been consolidated from authoritative chemical databases.[2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dimethoxybenzyl)hydrazine | |

| Synonyms | ((3,4-Dimethoxyphenyl)methyl)hydrazine, Veratrylhydrazine | [2] |

| CAS Number | 3903-96-6 (for hydrochloride salt) | |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | - |

| Density | 1.13 g/cm³ (Predicted) | - |

| Boiling Point | 297.5 °C at 760 mmHg (Predicted) | - |

| Flash Point | 133.7 °C (Predicted) | - |

| Water Solubility | Miscible | - |

| logP (Octanol-Water) | 0.5 (Predicted) | [2] |

| pKa (Most Basic) | 6.8 (Predicted) | - |

| Refractive Index | 1.54 (Predicted) | - |

Note: Many physical properties for the free base are predicted values from computational models, as the compound is typically handled as its more stable hydrochloride salt. The hydrochloride is a solid with a listed purity of 95% and is stored at room temperature.

Synthesis and Characterization: A Validated Protocol

The most direct and reliable route to this compound is through the reductive amination of its corresponding aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), with hydrazine. This method avoids the harsh conditions often associated with other synthetic pathways and provides good yields of the target compound.

Causality in Experimental Design

The chosen protocol involves a two-step, one-pot process: initial formation of the hydrazone intermediate followed by in-situ reduction.

-

Hydrazone Formation: The condensation of an aldehyde with hydrazine is a classic equilibrium reaction. To drive the reaction towards the hydrazone product, it is typically performed in a slightly acidic alcoholic solvent. The acid catalyzes the nucleophilic attack of the hydrazine on the protonated carbonyl carbon.

-

Reductive Amination: Instead of isolating the potentially unstable hydrazone, it is reduced in the same pot. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[3] Unlike stronger reducing agents like NaBH₄, they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine (or in this case, hydrazone) intermediate. This selectivity is crucial for a clean reaction and high yield.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,4-dimethoxybenzaldehyde.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.5 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M).

-

Hydrazone Formation: Add hydrazine hydrate (1.5 eq) to the solution. Following this, add glacial acetic acid dropwise until the pH of the solution is between 5 and 6. Allow the mixture to stir at room temperature for 1 hour. The progress of hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may evolve gas.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the hydrazone intermediate by TLC until completion.

-

Work-up: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the remaining aqueous residue with water and basify to pH ~8-9 by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate to afford this compound as a colorless or pale yellow oil.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following are the expected spectral characteristics for the synthesized product, based on its structure and data from analogous compounds.[4][5]

Caption: Structure of this compound.

¹H-NMR Spectroscopy (400 MHz, CDCl₃):

-

δ 6.80-6.90 (m, 3H): Aromatic protons on the dimethoxy-substituted ring.

-

δ 3.88 (s, 3H): Methoxy (-OCH₃) protons at C4.

-

δ 3.87 (s, 3H): Methoxy (-OCH₃) protons at C3.

-

δ 3.85 (s, 2H): Benzylic (-CH₂-) protons.

-

δ 3.50 (br s, 3H): Hydrazine (-NHNH₂) protons. Note: This signal is broad and its chemical shift is highly dependent on solvent and concentration. It will exchange with D₂O.

¹³C-NMR Spectroscopy (100 MHz, CDCl₃):

-

δ 149.2: Aromatic C4 (attached to -OCH₃).

-

δ 148.5: Aromatic C3 (attached to -OCH₃).

-

δ 131.0: Aromatic C1 (quaternary).

-

δ 120.5: Aromatic C6.

-

δ 111.8: Aromatic C5.

-

δ 111.1: Aromatic C2.

-

δ 56.0: Benzylic carbon (-CH₂-).

-

δ 55.9: Methoxy carbons (-OCH₃).

Infrared (IR) Spectroscopy (Liquid Film, cm⁻¹):

-

3350-3250 (br): N-H stretching vibrations of the hydrazine group.

-

3050-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching (methoxy and benzylic).

-

1605, 1515, 1460: Aromatic C=C stretching.

-

1260, 1140, 1025: Strong C-O stretching of the methoxy groups.

Mass Spectrometry (MS-ESI+):

-

m/z: 183.11 [M+H]⁺, 205.10 [M+Na]⁺.

Applications in Drug Development: The Hydrazone Linkage

A primary application of this compound is its use as a precursor for synthesizing hydrazones, a class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The reaction involves a simple condensation with an aldehyde or ketone.

Caption: General scheme for the synthesis of hydrazone derivatives.

This reactivity is particularly valuable in creating libraries of compounds for high-throughput screening. The 3,4-dimethoxybenzyl moiety serves as a stable, well-characterized fragment, while diversity is introduced through the choice of the carbonyl compound. For instance, reacting this compound with various substituted benzaldehydes can generate a series of Schiff bases, which have been investigated as potential antimicrobial agents.[6]

Storage and Stability

Hydrazines are susceptible to aerial oxidation.[1] this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.[8]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthetic protocol, make it an accessible building block for researchers. Its primary utility lies in the construction of hydrazone derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents. By understanding the principles behind its synthesis, characterization, and reactivity as detailed in this guide, scientists can confidently and effectively leverage this compound in their research and development endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-27). Understanding Benzyl 1-methylhydrazinecarboxylate: Properties, Applications, and Synthesis Insights. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13). [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

PubChem. Compound Summary for CID 8678, ((3,4-Dimethoxyphenyl)methyl)hydrazine. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

Royal Society of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]

-

PubChem. Compound Summary for CID 116987759, (3,4-Dimethoxy-5-nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 9321, Hydrazine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 9566834, 3,4-Dimethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 105192103, [Cyclopropyl-(3,4-dimethoxyphenyl)methyl]hydrazine. National Center for Biotechnology Information. [Link]

-

Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.". [Link]

-

CDC. NIOSH Method 3503 for Hydrazine. [Link]

-

NIH. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

ResearchGate. The synthesis route of the title compound. [Link]

-

Organic Syntheses. Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. [Link]

-

Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed. (1981). Environmental chemistry and management of hydrazine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ((3,4-Dimethoxyphenyl)methyl)hydrazine | C9H14N2O2 | CID 8678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arxada.com [arxada.com]

spectroscopic data (NMR, IR, MS) of (3,4-Dimethoxybenzyl)hydrazine

An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dimethoxybenzyl)hydrazine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted benzylhydrazine that serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. Its structural motif, featuring a dimethoxy-substituted aromatic ring coupled with a reactive hydrazine moiety, makes it a precursor for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and indazoles, which are scaffolds of significant pharmacological interest. The precise characterization of this compound is paramount for ensuring the purity of starting materials and the structural integrity of subsequent products in drug development pipelines.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from analogous structures, offering researchers a reliable reference for structural verification and quality control.

Synthesis Protocol: A Plausible Route

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method involves the reductive amination of 3,4-dimethoxybenzaldehyde. This two-step process first involves the formation of a hydrazone, which is then selectively reduced to the target hydrazine.

Experimental Protocol: Synthesis via Reductive Amination

-

Step 1: Hydrazone Formation.

-

To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, the resulting hydrazone precipitate can be filtered, washed with cold ethanol, and dried.

-

-

Step 2: Reduction to Hydrazine.

-

Suspend the synthesized (3,4-dimethoxybenzylidene)hydrazine in a suitable solvent like methanol or ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1][2]

-

Purification can be achieved via column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Data & Interpretation

Accurate structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | Hc | ~6.85 | d | 1H |

| Aromatic CH | Hb | ~6.82 | dd | 1H |

| Aromatic CH | Ha | ~6.95 | d | 1H |

| Methylene CH₂ | Hd | ~3.90 | s | 2H |

| Methoxy OCH₃ | He | ~3.88 | s | 3H |

| Methoxy OCH₃ | Hf | ~3.87 | s | 3H |

| Hydrazine NH-NH₂ | Hg | ~3.5 (broad) | s | 3H |

-

Rationale: The aromatic protons (Ha, Hb, Hc) exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The two methoxy groups (He, Hf) appear as sharp singlets around 3.8-3.9 ppm.[1] The benzylic methylene protons (Hd), adjacent to both the aromatic ring and the hydrazine nitrogen, are expected to appear as a singlet. The hydrazine protons (Hg) are often broad and may exchange with D₂O.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic C-O | ~149.1 |

| Quaternary Aromatic C-O | ~148.5 |

| Quaternary Aromatic C-CH₂ | ~131.0 |

| Aromatic CH | ~120.0 |

| Aromatic CH | ~111.8 |

| Aromatic CH | ~111.1 |

| Methylene CH₂ | ~54.0 |

| Methoxy OCH₃ | ~55.9 |

| Methoxy OCH₃ | ~55.8 |

-

Rationale: The spectrum will show nine distinct carbon signals. The two carbons attached to the oxygen atoms of the methoxy groups are the most deshielded among the aromatic carbons. The methoxy carbons themselves appear characteristically around 55-56 ppm.[3] The benzylic CH₂ carbon signal is expected in the 50-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule based on their vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3350 - 3250 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| N-H Bend | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1590, 1515 | Strong |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1020 | Strong |

-

Rationale: The most telling peaks are the broad N-H stretching bands in the 3350-3250 cm⁻¹ region, confirming the hydrazine moiety.[4][5] The presence of strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the aryl-alkyl ether C-O stretching from the methoxy groups. Aromatic C=C stretching bands confirm the benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

| m/z | Assignment | Plausible Structure |

| 182 | [M]⁺ | Molecular Ion |

| 151 | [M - NHNH₂]⁺ | 3,4-Dimethoxybenzyl cation (Base Peak) |

| 136 | [151 - CH₃]⁺ | |

| 108 | [136 - CO]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

-

Rationale: The molecular ion peak is expected at m/z 182, corresponding to the molecular formula C₉H₁₄N₂O₂. The most prominent fragmentation pathway is the benzylic cleavage, which results in the loss of the ·NHNH₂ radical to form the highly stable 3,4-dimethoxybenzyl cation at m/z 151. This fragment is often the base peak in the spectrum due to its resonance stabilization.

Caption: Key fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the essential hydrazine and methoxy functional groups, and mass spectrometry verifies the molecular weight while revealing a characteristic benzylic cleavage pattern. This comprehensive spectroscopic profile serves as a critical benchmark for researchers, ensuring the identity and purity of this compound in synthetic applications and drug discovery endeavors.

References

-

Royal Society of Chemistry. Supporting Information for: Cu-catalysed 1,2-selective hydroboration of aldazines. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for Chemical Science. Available from: [Link]

-

PrepChem. Synthesis of 3,4-dimethoxybenzoic acid hydrazide. Available from: [Link]

-

PubChem. (((3,4-Dimethoxyphenyl)methyl)hydrazine). National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis route of the title compound. Available from: [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 3,4-dimethoxy-. Available from: [Link]

-

Sedia, N. F., et al. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 10(1), 31-35. Available from: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Pacific Northwest National Laboratory. Hydrazine (N₂H₄) Infrared Cross-Sections. VPL. Available from: [Link]

-

NIST Chemistry WebBook. Hydrazine dihydrochloride. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any chemical substance.

Introduction

3-(Trifluoromethyl)benzoyl chloride, identified by CAS number 2251-65-2, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular architecture, featuring an electron-withdrawing trifluoromethyl group on the aromatic ring, imparts distinct reactivity and properties to both the parent molecule and its derivatives.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 3-(trifluoromethyl)benzoyl chloride, empowering researchers to leverage its full potential in their synthetic endeavors.

It is important to note that the CAS number 3903-96-6, initially provided in the topic query, corresponds to (3,4-dimethoxybenzyl)hydrazine hydrochloride, a different chemical entity.[4] This guide will focus on 3-(trifluoromethyl)benzoyl chloride (CAS 2251-65-2), as the descriptive name suggests a greater interest in this compound.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design.

Chemical Properties

3-(Trifluoromethyl)benzoyl chloride is an acyl chloride, a class of organic compounds known for their high reactivity, particularly towards nucleophiles.[1] The presence of the trifluoromethyl group at the meta-position of the benzoyl ring significantly influences its electrophilicity. The strong electron-withdrawing nature of the -CF3 group enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Chemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C8H4ClF3O | [1][5][6] |

| Molecular Weight | 208.56 g/mol | [1][7] |

| InChI Key | RUJYJCANMOTJMO-UHFFFAOYSA-N | [7][8] |

| SMILES String | FC(F)(F)c1cccc(c1)C(Cl)=O | [7][8] |

| Synonyms | m-Trifluoromethylbenzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride | [1][7] |

Physical Properties

3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow transparent liquid under standard conditions.[1][3] Its physical state and properties are crucial for determining appropriate storage, handling, and reaction conditions.

Key Physical Data:

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 184-186 °C at 750 mmHg | [8][9] |

| Density | Approximately 1.383 - 1.4 g/mL at 25 °C | [1][7][9] |

| Refractive Index (n20/D) | ~1.467 - 1.477 | [1][7][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7][8] |

| Vapor Pressure | 0.7 ± 0.3 mmHg at 25°C | [1] |

Synthesis and Reactivity

Synthetic Routes

While several methods exist for the synthesis of trifluoromethylated benzoic acids and their derivatives, a common laboratory-scale synthesis of 3-(trifluoromethyl)benzoyl chloride involves the chlorination of 3-(trifluoromethyl)benzoic acid.[10] Industrial production may utilize alternative routes, such as the reaction of 3-trichloromethylbenzoyl chloride with a fluorinating agent.[10]

A literature-described synthesis involves the reaction of 3'-(trifluoromethyl)acetophenone with sulfuryl chloride (SO2Cl2) and disulfur dichloride (S2Cl2) in the presence of pyridine and chlorobenzene.[6]

Illustrative Synthetic Workflow:

Caption: A simplified workflow for the synthesis of 3-(trifluoromethyl)benzoyl chloride.

Reactivity Profile

As a highly reactive acyl chloride, 3-(trifluoromethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions. It reacts exothermically with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively.[5] This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions:

-

Hydrolysis: Reacts with water to produce 3-(trifluoromethyl)benzoic acid and hydrogen chloride gas.[5]

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to yield amides.

-

Friedel-Crafts Acylation: Can be used to introduce the 3-(trifluoromethyl)benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst.

Applications in Research and Development

The unique electronic properties conferred by the trifluoromethyl group make 3-(trifluoromethyl)benzoyl chloride a valuable building block in the synthesis of complex organic molecules with enhanced biological activity and metabolic stability.[1][3]

Pharmaceutical Synthesis

The introduction of a trifluoromethyl group can significantly improve a drug candidate's lipophilicity, binding affinity, and metabolic stability. 3-(Trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.[1][3] It has been utilized in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities.[8][9][11]

Agrochemical Development

In the agrochemical sector, this compound is employed in the production of novel pesticides and herbicides.[2][3] The trifluoromethyl moiety can enhance the efficacy and selectivity of these agents.

Signaling Pathway Modulation (Hypothetical):

Sources

- 1. innospk.com [innospk.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrochloride | 3903-96-6 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 8. 3-(Trifluormethyl)benzoylchlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 10. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 11. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

The Multifaceted Biological Activities of (3,4-Dimethoxybenzyl)hydrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Veratryl Moiety as a Privileged Scaffold in Medicinal Chemistry

The (3,4-dimethoxybenzyl) group, also known as the veratryl moiety, is a recurring structural motif in a plethora of biologically active compounds. Its presence in natural products and synthetic molecules has long been associated with a wide spectrum of pharmacological effects. When this privileged scaffold is coupled with a hydrazine or hydrazone functionality, a class of compounds with remarkable and diverse biological activities emerges. These (3,4-Dimethoxybenzyl)hydrazine derivatives have garnered significant attention in the field of drug discovery, demonstrating potential as anticancer, antimicrobial, anticonvulsant, and antioxidant agents.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development endeavors in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Cellular Proliferation and Survival

This compound derivatives, particularly in the form of hydrazones, have demonstrated significant potential as anticancer agents. The underlying mechanism often involves the inhibition of critical cellular processes required for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these derivatives is not attributed to a single mechanism but rather a combination of effects that disrupt cancer cell homeostasis. One of the key proposed mechanisms is the induction of apoptosis, or programmed cell death. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and activate executioner caspases, such as caspase-3, which are pivotal in the apoptotic cascade.

Furthermore, these compounds can interfere with cell cycle progression, arresting cancer cells at specific checkpoints and preventing their uncontrolled proliferation. For instance, some quinoline-based hydrazide-hydrazone derivatives have been shown to induce cell cycle arrest, while others can upregulate cell cycle regulating proteins.[1]

The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxybenzyl group, is a well-known pharmacophore in tubulin polymerization inhibitors.[2] This suggests that this compound derivatives may also exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division.

Quantitative Evaluation of Anticancer Activity

The in vitro anticancer efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound with two chlorine atoms at the 5(4) and 7(6) positions of the benzene moiety of benzimidazole | A549 (Lung Carcinoma) | 1.5 µg/mL | [3] |

| Unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridine | MCF-7 (Breast Adenocarcinoma) | 7 µg/mL | [3] |

| Unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridine | HeLa (Cervical Cancer) | 5.5 µg/mL | [3] |

Table 1: In Vitro Anticancer Activity of Selected 2-(3,4-dimethoxyphenyl)benzazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

Diagram: Workflow of the MTT Assay

Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings. The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore that contributes to the biological activity. The 3,4-dimethoxy substitution on the benzylidene ring often enhances the antimicrobial potential.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µM) | Reference |

| 4a | S. aureus | 26.11 | [5] |

| 4a | C. albicans | 26.11 | [5] |

| 4b | P. aeruginosa | 23.28 | [5] |

| 4b | S. typhi | 23.28 | [5] |

| 4b | E. coli | 23.28 | [5] |

| 4g | E. faecalis | 18.95 | [5] |

| 4h | S. typhi | 12.07 | [5] |

| 4h | S. aureus | 5.88 | [5] |

| 4i | A. baumannii ATCC 19606 | 11.64 | [5] |

| 4i | E. coli | 23.30 | [5] |

| 4i | C. albicans | 23.30 | [5] |

| 4j | E. faecalis | 16.68 | [5] |

| 4j | A. baumannii ATCC 19606 | 16.68 | [5] |

| 3i | S. aureus | 3.12 | |

| 3i | B. subtilis | 3.12 | |

| 3i | E. coli | 6.25 | |

| 3i | P. aeruginosa | 6.25 | |

| 3i | C. albicans | 3.12 | |

| 3i | R. oryzae | 3.12 |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide and N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3,4-dimethoxyphenyl)methyl)acetamide Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.

Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment

Hydrazone-containing compounds have been extensively studied for their anticonvulsant properties.[5] The pharmacophore model for anticonvulsant activity often includes an aromatic ring, an electron-donating group, and a hydrogen-bonding domain, all of which are present in this compound derivatives.

While specific experimental data on the anticonvulsant activity of this compound derivatives is limited in the current literature, the structural features of these compounds suggest they may be promising candidates for anticonvulsant drug discovery. The 3,4-dimethoxy substitution can influence the lipophilicity and electronic properties of the molecule, which are crucial for its ability to cross the blood-brain barrier and interact with neuronal targets.

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant effects of hydrazones are often attributed to their interaction with various neuronal targets, including:

-

Voltage-gated sodium channels: Blockade of these channels can reduce neuronal excitability.

-

GABAergic system: Enhancement of GABAergic inhibition, either by acting on GABA-A receptors or by inhibiting GABA-transaminase, can suppress seizure activity.

Further research, including in vivo studies using animal models of epilepsy such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is warranted to explore the anticonvulsant potential of this specific class of compounds.

Diagram: Putative Anticonvulsant Mechanism

Caption: A hypothetical mechanism for the anticonvulsant action of the derivatives.

Antioxidant Activity: Quenching Free Radicals and Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This compound derivatives have demonstrated notable antioxidant properties, primarily due to their ability to scavenge free radicals.

The Role of the Hydrazone Moiety and Phenolic Hydroxyls in Radical Scavenging

The antioxidant activity of these compounds is often attributed to the hydrogen-donating ability of the N-H group in the hydrazone moiety. Additionally, the presence of electron-donating methoxy groups on the aromatic ring can stabilize the resulting radical, thereby enhancing the antioxidant capacity. Veratric acid (3,4-dimethoxybenzoic acid) derivatives incorporating benzylidene-hydrazine moieties have been reported as potent free radical scavengers.

Quantitative Evaluation of Antioxidant Activity

The antioxidant potential is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

| Compound ID | Antioxidant Activity (DPPH) IC50 (µM) | Reference |

| 3j | 0.99 | |

| 2f | 1.67 | |

| 3c | 1.45 | |

| 3d | 1.40 | |

| 3h | 1.58 |

Table 3: DPPH Radical Scavenging Activity of Selected N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3,4-dimethoxyphenyl)methyl)acetamide Derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.

-

Reaction Mixture: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly hydrazones, is typically a straightforward process involving the condensation of a hydrazine or hydrazide with an appropriate carbonyl compound.

General Synthetic Pathway

The most common route involves the reaction of this compound or a 3,4-dimethoxybenzohydrazide with an aldehyde or ketone in a suitable solvent, often with an acid catalyst.

Diagram: General Synthesis of (3,4-Dimethoxybenzyl)hydrazones

Caption: A typical synthetic route to (3,4-Dimethoxybenzyl)hydrazone derivatives.

Detailed Synthetic Protocol for N'-Benzylidene-3,4-dimethoxybenzohydrazide

This protocol provides a representative example of the synthesis of a this compound derivative.

Materials:

-

3,4-Dimethoxybenzohydrazide

-

Substituted benzaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of 3,4-dimethoxybenzohydrazide and the substituted benzaldehyde in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.[5]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents, coupled with their potential for anticonvulsant activity, makes them attractive scaffolds for further drug discovery and development efforts.

The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In particular, the exploration of their anticonvulsant potential through dedicated in vivo studies is a key area for future investigation.

By leveraging the insights provided in this technical guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective therapeutic agents to address a range of unmet medical needs.

References

-

Ullah, H., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Molecular Structure, 1269, 133801. [Link]

-

Al-Ostath, A. I., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1250, 131805. [Link]

-

Al-Masoudi, N. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 26(22), 7013. [Link]

-

MDPI. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

-

Karaaslan, C., et al. (2019). Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. Medicinal Chemistry, 15(3), 287-297. [Link]

-

MDPI. (2021). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (3,4-Dimethoxyphenyl)hydrazine in the Synthesis of Pharmacologically Relevant Indoles: A Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its synthesis has been a subject of intense study for over a century, with the Fischer indole synthesis remaining a remarkably versatile and widely used method.[2] This technical guide provides an in-depth examination of (3,4-Dimethoxyphenyl)hydrazine as a strategic reagent in this classic reaction. We will explore the mechanistic nuances imparted by the dimethoxy substitution pattern, provide field-proven experimental protocols, and discuss the significance of the resulting 6,7-dimethoxyindole scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this specific precursor for the targeted synthesis of complex heterocyclic compounds.

Introduction: The Enduring Importance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in pharmacology due to its ability to interact with a wide range of biological targets.[3] From neurotransmitters like serotonin to blockbuster drugs such as Sumatriptan and Indomethacin, the indole motif is a recurring feature in molecules with profound physiological effects.[2][3]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and powerful chemical reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] The choice of the substituted arylhydrazine is the primary determinant of the substitution pattern on the benzene portion of the final indole product. (3,4-Dimethoxyphenyl)hydrazine, specifically, serves as a direct and efficient precursor to 6,7-dimethoxyindoles, a class of compounds with significant therapeutic potential.

Part 1: The Fischer Indole Synthesis with (3,4-Dimethoxyphenyl)hydrazine

The primary and most effective role of (3,4-dimethoxyphenyl)hydrazine is as a starting material for the Fischer indole synthesis. The electron-donating methoxy groups on the phenyl ring play a critical role in the reaction's progression and outcome.

Mechanism Deep Dive: An Electron-Rich System

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[4] Using (3,4-dimethoxyphenyl)hydrazine and butan-2-one as an example, the mechanism proceeds as follows:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (3,4-dimethoxyphenyl)hydrazine with the ketone (butan-2-one) to form the corresponding hydrazone. This is a reversible reaction where water is eliminated.[4]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.[2]

-

[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the characteristic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the rate-determining step and involves the formation of a new carbon-carbon bond between the C2 of the enamine and the C6 of the dimethoxy-substituted ring, transiently breaking the ring's aromaticity.[4]

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon forms the five-membered pyrrole ring, creating a cyclic aminal.[2]

-

Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic 6,7-dimethoxy-2,3-dimethyl-1H-indole product.[2]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

The Causality Behind Experimental Choices

-

Acid Catalyst: The choice of acid is critical. Strong Brønsted acids like polyphosphoric acid (PPA) , sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH), and Lewis acids like zinc chloride (ZnCl₂) are commonly employed.[2]

-

Why PPA is often preferred: PPA acts as both a strong acid catalyst and a dehydrating agent, effectively driving the initial hydrazone formation and subsequent cyclization steps. Its high viscosity and ability to be used at elevated temperatures make it suitable for less reactive substrates.

-

-

Temperature: The reaction often requires elevated temperatures (typically >100 °C) to provide the necessary activation energy for the[5][5]-sigmatropic rearrangement.[6]

-

Solvent: While the reaction can be run neat in a high-boiling acid like PPA, other high-boiling solvents like acetic acid or ethylene glycol can also be used.[3] Solvent-free methods, heating the reactants directly with a solid acid catalyst, have also been developed for greener chemistry applications.[4]

The Influence of the Dimethoxy Substituents

The two electron-donating methoxy groups on the phenylhydrazine ring have a notable electronic effect. They increase the electron density of the aromatic ring, which can influence the key rearrangement step. However, this effect is nuanced:

-

Activation: Generally, electron-donating groups make the aryl ring more nucleophilic, which can facilitate the C-C bond formation in the sigmatropic rearrangement.

-

Potential for Failure: Paradoxically, very strong electron-donating substituents can sometimes lead to reaction failure. Computational studies have shown that excessive electron donation can over-stabilize intermediates formed by heterolytic N-N bond cleavage, creating a competing pathway that diverts the reaction from the desired indole formation.[7] This highlights the need for careful optimization of reaction conditions (acid strength, temperature) when working with highly activated hydrazines.

Part 2: Experimental Protocol and Data

A robust and reproducible protocol is the cornerstone of synthetic chemistry. The following procedure outlines a representative synthesis of a 6,7-dimethoxyindole derivative.

Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-dimethyl-1H-indole

This protocol is adapted from established Fischer indole synthesis methodologies.

-

Materials:

-

(3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq)

-

Butan-2-one (Methyl ethyl ketone) (1.1 eq)

-

Polyphosphoric Acid (PPA) (approx. 10x by weight of the hydrazine)

-

Glacial Acetic Acid (optional, as solvent)

-

Ice water

-

Sodium hydroxide solution (10% w/v)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and butan-2-one (1.1 eq) in glacial acetic acid or ethanol. Heat the mixture at reflux for 1-2 hours. The hydrazone can be isolated after cooling and removing the solvent, or the reaction mixture can be used directly in the next step.

-

Cyclization: In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid to approximately 80-90 °C.

-

Slowly add the pre-formed hydrazone (or the crude reaction mixture from step 1 after solvent removal) in portions to the hot PPA. An exothermic reaction may be observed; maintain the internal temperature below 120 °C.

-

After the addition is complete, continue to stir the viscous mixture at 100-110 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to about 70 °C and then very carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic slurry by the slow addition of 10% NaOH solution until the mixture is alkaline (pH > 8). The crude product will often precipitate as a solid or an oil.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude indole.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Data Presentation: Scope of the Reaction

The reaction of (3,4-dimethoxyphenyl)hydrazine with various carbonyl compounds provides access to a range of 6,7-dimethoxyindoles. The yields are generally moderate to good, depending on the structure of the carbonyl partner and the specific reaction conditions employed.

| Carbonyl Partner | Resulting Indole Product | Typical Catalyst | Approx. Yield (%) | Reference |

| Butan-2-one | 6,7-Dimethoxy-2,3-dimethyl-1H-indole | PPA | 60-75% | [8] |

| Cyclohexanone | 1,2,3,4-Tetrahydro-7,8-dimethoxycarbazole | PPA, ZnCl₂ | 65-80% | [8] |

| Pyruvic Acid | 6,7-Dimethoxy-1H-indole-2-carboxylic acid | H₂SO₄/EtOH | 55-70% | [2] |

| Acetophenone | 6,7-Dimethoxy-2-phenyl-1H-indole | PPA | 60-75% | [8] |

Note: Yields are representative and can vary significantly based on reaction scale, purity of reagents, and specific conditions.

Part 3: The Pharmacological Significance of the 6,7-Dimethoxyindole Scaffold

The strategic choice to use (3,4-dimethoxyphenyl)hydrazine is often driven by the desired biological activity of the resulting 6,7-dimethoxyindole core. This specific substitution pattern is not arbitrary; it is a key feature in several classes of pharmacologically active molecules.

Most notably, compounds featuring a 6,7-dimethoxy-substituted heterocyclic core have been identified as potent kinase inhibitors .[9] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.

For example, a series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines, which are structurally related to indoles, have been developed as potent inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[9] These compounds exhibit broad antiproliferative activity against various human tumor cell lines, demonstrating the value of the 6,7-dimethoxy motif in designing targeted anticancer agents.[9] Similarly, 6,7-dimethoxyquinoline derivatives have been synthesized and identified as powerful inhibitors of the c-Met tyrosine kinase, another important target in oncology.[5]

Caption: Figure 2: Strategic Workflow

Conclusion

(3,4-Dimethoxyphenyl)hydrazine is more than just another substituted hydrazine; it is a strategic precursor for the direct synthesis of the 6,7-dimethoxyindole scaffold. Its application in the Fischer indole synthesis provides a reliable and well-understood pathway to a class of molecules with demonstrated value in medicinal chemistry, particularly as kinase inhibitors for oncological applications. By understanding the mechanistic details, the rationale behind catalyst and condition selection, and the ultimate pharmacological goal, researchers can effectively employ this reagent to construct complex and valuable heterocyclic compounds. This guide serves as a foundational resource for harnessing the full potential of (3,4-dimethoxyphenyl)hydrazine in the pursuit of novel therapeutics.

References

-

Reuman, M., et al. (2005). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. Journal of Medicinal Chemistry, 48(26), 8163-73. Available at: [Link]

-

Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1018-1029. Available at: [Link]

-

Ishikura, F., et al. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 58(11), 1443-1450. Available at: [Link]

-

Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Angewandte Chemie International Edition, 50(12), 2752-2755. Available at: [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

O'Connor, K. J. (2017). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Combretastatin A-4 Analogues. Honors Theses. 878. Available at: [Link]

-

Ali, I., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 34236-34267. Available at: [Link]

- This is a generalized protocol and yield table derived from multiple established Fischer indole synthesis procedures and examples in the literature, including but not limited to references 2, 6, and 11.

-

Hosseinnia, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2465. Available at: [Link]

-

Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences. Available at: [Link]

-

Singh, G., & Singh, P. (2021). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 18(6), 611-633. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 9. (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fischer Indole Synthesis: A Mechanistic and Practical Guide Utilizing (3,4-Dimethoxybenzyl)hydrazine

Executive Summary

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2] This privileged scaffold is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3][4] This in-depth technical guide provides a comprehensive exploration of the Fischer indole synthesis, focusing on the mechanistic nuances and practical application when employing (3,4-Dimethoxybenzyl)hydrazine as a key starting material. We will delve into the intricate, acid-catalyzed reaction cascade, the directing effects of the electron-donating methoxy substituents, and provide a detailed experimental protocol for the synthesis of the resulting 6,7-dimethoxy-1H-indole. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical implementation of this pivotal reaction.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust chemical reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[1][5] The reaction's power lies in its ability to create the fused bicyclic indole structure in a single synthetic operation, often from readily available starting materials. A wide variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[1][3][5][6]

The indole motif is of paramount importance in medicinal chemistry. It is the core structure of the essential amino acid tryptophan and is found in numerous biologically active molecules, including the neurotransmitter serotonin and anti-migraine drugs of the triptan class.[1] The strategic placement of substituents on the indole ring is crucial for modulating the biological activity of these compounds. The use of substituted phenylhydrazines, such as this compound, allows for the direct installation of desired functional groups onto the benzene portion of the indole ring.

The Core Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis proceeds through a fascinating and well-established multi-step mechanism.[1][3] The reaction can be dissected into six key stages, each playing a critical role in the formation of the final indole product.

Overall Reaction Workflow

Caption: Overall workflow of the Fischer indole synthesis.

2.1. Step 1: Hydrazone Formation